(R)-eIF4A3-IN-2 -

(R)-eIF4A3-IN-2

Catalog Number: EVT-8327664
CAS Number:
Molecular Formula: C25H19Br2ClN4O2
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-eIF4A3-IN-2 is a small molecule compound that has garnered attention for its role in modulating the activity of the eukaryotic translation initiation factor 4A3. This factor is crucial in various cellular processes including mRNA splicing, nonsense-mediated decay, and ribosome biogenesis. The compound is classified within the broader category of RNA helicase inhibitors, specifically targeting eIF4A3, which is known to influence gene expression and cellular responses to stress.

Source and Classification

(R)-eIF4A3-IN-2 was identified through pharmacological screening aimed at elucidating the functions of eIF4A3 in cellular contexts. The compound is categorized as an allosteric inhibitor, which means it binds to a site other than the active site of the target protein, thereby inducing conformational changes that affect its activity. This classification is significant as it highlights the potential for selective modulation of eIF4A3's functions without completely inhibiting its activity, allowing for nuanced control over cellular processes.

Synthesis Analysis

The synthesis of (R)-eIF4A3-IN-2 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Reactions: Common reactions may include alkylation, acylation, and cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details regarding specific reagents and conditions used in these steps can vary based on the laboratory protocols employed.

Molecular Structure Analysis

The molecular structure of (R)-eIF4A3-IN-2 features a unique arrangement of atoms that facilitates its interaction with eIF4A3. Key structural data include:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific synthetic route).
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Structure: Typically visualized using software like PyMOL or ChemDraw, showcasing functional groups that enhance binding affinity to eIF4A3.

The specific stereochemistry of (R)-eIF4A3-IN-2 plays a critical role in its biological activity, influencing how effectively it can modulate eIF4A3 function.

Chemical Reactions Analysis

(R)-eIF4A3-IN-2 participates in various chemical reactions primarily through its interaction with biological targets rather than undergoing traditional chemical transformations. Notably:

  1. Binding Interactions: The compound binds to eIF4A3, altering its conformation and thereby affecting downstream signaling pathways.
  2. Inhibition Mechanism: By inhibiting eIF4A3's helicase activity, (R)-eIF4A3-IN-2 can impact mRNA processing and translation efficiency.

These interactions are often studied using biochemical assays that measure changes in RNA binding or translation rates in cellular models.

Mechanism of Action

The mechanism of action for (R)-eIF4A3-IN-2 involves several key processes:

  1. Binding to eIF4A3: The compound binds allosterically to eIF4A3, stabilizing a conformation that reduces its helicase activity.
  2. Impact on mRNA Processing: This inhibition leads to alterations in mRNA splicing and stability, particularly affecting transcripts involved in cell cycle regulation and stress responses.
  3. Cellular Outcomes: Ultimately, this modulation can influence cell proliferation, apoptosis, and responses to stressors, making it a candidate for therapeutic applications in cancer and other diseases where eIF4A3 is implicated.

Data supporting these mechanisms often come from transcriptomic analyses and functional assays demonstrating changes in gene expression profiles following treatment with (R)-eIF4A3-IN-2.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-eIF4A3-IN-2 include:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide or ethanol; solubility in aqueous solutions can vary based on pH.
  • Stability: Stability under physiological conditions is crucial for its application; studies often assess degradation rates under different conditions.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques.

These properties are essential for understanding how (R)-eIF4A3-IN-2 behaves in biological systems and its potential for use in therapeutic settings.

Applications

(R)-eIF4A3-IN-2 has several scientific applications:

  1. Cancer Research: Given its role in regulating cell proliferation and apoptosis, it is being explored as a potential therapeutic agent in various cancers where eIF4A3 is overexpressed.
  2. Molecular Biology Studies: It serves as a tool compound for studying the functions of eIF4A3 in RNA metabolism, providing insights into fundamental biological processes.
  3. Drug Development: Its unique mechanism of action positions it as a candidate for developing new drugs targeting RNA helicases involved in disease pathways.

The ongoing research into (R)-eIF4A3-IN-2 continues to unveil its potential applications across multiple fields within biomedical research.

Introduction to Eukaryotic Initiation Factor 4A-3 (eukaryotic translation initiation factor 4A-3) in Cellular Biology

Eukaryotic translation initiation factor 4A-3 (eukaryotic translation initiation factor 4A-3) is an adenosine triphosphate-dependent ribonucleic acid helicase belonging to the Aspartate-Glutamate-Alanine-Aspartate box protein superfamily. Unlike its paralogs (eukaryotic translation initiation factor 4A-1 and eukaryotic translation initiation factor 4A-2), which function in cytoplasmic translation initiation, eukaryotic translation initiation factor 4A-3 operates primarily within nuclear ribonucleic acid metabolism pathways. It serves as a structural and catalytic core of the exon junction complex, a dynamic multiprotein assembly deposited onto spliced messenger ribonucleic acid during spliceosome activity. This strategic positioning enables eukaryotic translation initiation factor 4A-3 to influence multiple post-transcriptional processes, including messenger ribonucleic acid export, localization, translation efficiency, and quality control surveillance. Its adenosine triphosphatase-dependent helicase activity, regulated through conformational changes induced by exon junction complex partners, allows eukaryotic translation initiation factor 4A-3 to modulate ribonucleic acid secondary structures and protein-ribonucleic acid interactions critical for gene expression fidelity.

Role of eukaryotic translation initiation factor 4A-3 in Ribonucleic Acid Metabolism and Exon Junction Complex Function

Eukaryotic translation initiation factor 4A-3 nucleates exon junction complex assembly through a tightly orchestrated sequence of macromolecular interactions. During splicing, the spliceosome recruits eukaryotic translation initiation factor 4A-3 via an adaptor protein, cell division cycle 5 like protein, forming a pre-exon junction complex. Subsequent binding of the Magoh-ribonucleic acid binding motif protein 8A heterodimer locks eukaryotic translation initiation factor 4A-3 in an adenosine triphosphate-bound "closed" conformation, trapping it onto spliced messenger ribonucleic acid approximately 20-24 nucleotides upstream of exon-exon junctions [4] [6]. This complex serves as a binding platform for auxiliary proteins, including metastatic lymph node 51 protein, Aly/REF export factor, and upstream frameshift 3, transforming the core into a mature exon junction complex [9].

The adenosine triphosphatase and helicase activities of eukaryotic translation initiation factor 4A-3 are precisely regulated within this complex. Metastatic lymph node 51 protein stimulates adenosine triphosphate hydrolysis and ribonucleic acid unwinding, whereas Magoh-ribonucleic acid binding motif protein 8A inhibits these activities, stabilizing ribonucleic acid binding [1] [4]. This regulation facilitates the exon junction complex's function as a molecular "placeholder," marking splice junctions and communicating splicing history to downstream processes. Structural analyses reveal that phosphorylation at threonine 163 (by cyclin-dependent kinase 1 or cyclin-dependent kinase 2) modulates eukaryotic translation initiation factor 4A-3's interactions, influencing exon junction complex disassembly dynamics and nonsense-mediated decay efficiency [4] [8].

Table 1: Core Components of the Exon Junction Complex and Their Functional Roles

Protein ComponentPrimary Function in Exon Junction ComplexInteraction with eukaryotic translation initiation factor 4A-3
eukaryotic translation initiation factor 4A-3ATP-dependent RNA helicase activity; Structural scaffoldSelf-nucleation center
MagohStabilizes eukaryotic translation initiation factor 4A-3-RNA binding; Inhibits ATPase activityForms heterodimer with ribonucleic acid binding motif protein 8A that binds eukaryotic translation initiation factor 4A-3
ribonucleic acid binding motif protein 8APartner of Magoh; Recruits peripheral exon junction complex factorsForms heterodimer with Magoh that binds eukaryotic translation initiation factor 4A-3
Metastatic lymph node 51 proteinStimulates eukaryotic translation initiation factor 4A-3 ATPase/helicase activity; Enhances RNA binding affinityBinds directly to eukaryotic translation initiation factor 4A-3; Triggers tetrameric exon junction complex formation

eukaryotic translation initiation factor 4A-3 as a Regulatory Node in Post-Transcriptional Gene Expression

Beyond its canonical exon junction complex role, eukaryotic translation initiation factor 4A-3 directly regulates transcript-selective processes. In nonsense-mediated decay, exon junction complexes downstream of premature termination codons recruit upstream frameshift proteins, leading to messenger ribonucleic acid degradation. Eukaryotic translation initiation factor 4A-3 depletion disrupts this process, causing accumulation of aberrant transcripts [4] [10]. Pharmacological inhibition of eukaryotic translation initiation factor 4A-3 using small-molecule allosteric inhibitors (eutomers) significantly increases nonsense-mediated decay-sensitive transcripts genome-wide, confirming its centrality in messenger ribonucleic acid quality control [1].

eukaryotic translation initiation factor 4A-3 also modulates alternative splicing outcomes. Transcriptome analyses following graded eukaryotic translation initiation factor 4A-3 inhibition reveal dose-dependent increases in alternative splicing events, particularly exon skipping and intron retention. These events display distinct enrichment patterns of ribonucleic acid binding protein motifs, suggesting eukaryotic translation initiation factor 4A-3 influences splice site selection through interactions with splicing regulators [1] [5]. For example, in pancreatic ductal adenocarcinoma, eukaryotic translation initiation factor 4A-3 overexpression correlates with oncogenic splicing profiles, and its depletion alters spliceosome landscapes, affecting thousands of events [5].

An unexpected function involves stress granule dynamics. Under cellular stress, eukaryotic translation initiation factor 4A-3 is required for stress granule induction and maintenance. Inhibition suppresses stress granule formation, partly through dysregulating key scaffold proteins (ras GTPase-activating protein-binding protein 1 and T-cell intracellular antigen 1) [1]. Furthermore, eukaryotic translation initiation factor 4A-3 localizes to nucleoli, integrating with the small subunit processome to regulate ribosomal ribonucleic acid processing and ribosome biogenesis. Depletion triggers ribosome biogenesis stress, activating p53 via ribosomal protein-mediated checkpoint responses [2] [7].

Table 2: Post-Transcriptional Processes Regulated by eukaryotic translation initiation factor 4A-3

Cellular ProcessMechanism of eukaryotic translation initiation factor 4A-3 InvolvementFunctional Consequence
Nonsense-Mediated DecayServes as EJC core component positioned upstream of exon junctions; Recruits UPF complexes to mRNAs with premature termination codonsDegradation of aberrant mRNAs; Prevention of truncated protein production
Alternative SplicingModulates splice site selection through RNA helicase activity; Influences recognition of regulatory motifs by splicing factorsAltered ratios of mRNA isoforms; Generation of proteomic diversity
Stress Granule FormationRegulates expression of scaffold proteins (ras GTPase-activating protein-binding protein 1, T-cell intracellular antigen 1); Direct RNA binding under stressDynamic assembly/disassembly of mRNA-silencing granules; Cell survival during stress
Ribosome BiogenesisResides in nucleoli; Clears R-loops during ribosomal RNA processing; Integrates with small subunit processomeProduction of ribosomal subunits; Activation of ribosome biogenesis checkpoints upon impairment

Pathophysiological Implications of eukaryotic translation initiation factor 4A-3 Dysregulation

Dysregulated eukaryotic translation initiation factor 4A-3 expression or activity contributes significantly to human diseases, particularly cancer. Bioinformatics analyses consistently show eukaryotic translation initiation factor 4A-3 overexpression across diverse malignancies, including glioblastoma, hepatocellular carcinoma, pancreatic ductal adenocarcinoma, ovarian cancer, and acute myeloid leukemia [5] [7] [8]. This overexpression frequently correlates with advanced disease stage, metastasis, and poor patient survival. For instance, in pancreatic ductal adenocarcinoma, elevated eukaryotic translation initiation factor 4A-3 levels associate with malignancy parameters and shorter survival, while its genetic or pharmacological targeting inhibits tumor growth in vitro and in vivo by disrupting proliferation, migration, and colony formation [5].

The oncogenic mechanisms involve pleiotropic effects on ribonucleic acid homeostasis:

  • Oncogenic Splicing and Translation: eukaryotic translation initiation factor 4A-3 drives production of pro-tumorigenic splice variants (e.g., B-cell lymphoma-extra large antiapoptotic isoforms) and enhances translation of oncogenic messenger ribonucleic acids (e.g., cyclin D1, cyclin E1) [8] [10]. It also stabilizes long non-coding ribonucleic acids and circular ribonucleic acids implicated in tumor progression (e.g., long intergenic non-protein coding ribonucleic acid 00680, circular-matrix metallopeptidase 9) by binding their transcripts [8] [10].
  • Ribosome Biogenesis and p53 Evasion: In acute myeloid leukemia and other cancers, eukaryotic translation initiation factor 4A-3 supports ribosomal ribonucleic acid processing and ribosome biogenesis. Its depletion induces ribosome biogenesis stress, activating p53 through ribosomal protein-5/5-mediated checkpoint pathways. Consequently, cell cycle arrest (via cyclin-dependent kinase inhibitor 1A upregulation) and apoptosis (via BCL2 binding component 3 induction) occur in p53 wild-type cells [2] [7]. Notably, p53-independent apoptosis mechanisms also exist, expanding therapeutic potential to p53-mutant malignancies [7].
  • Stress Adaptation: By enabling stress granule formation, eukaryotic translation initiation factor 4A-3 helps tumor cells survive microenvironmental stressors (e.g., hypoxia, nutrient deprivation), fostering chemoresistance and aggressive phenotypes [1] [8].

Beyond oncology, germline mutations in eukaryotic translation initiation factor 4A-3 cause Richieri-Costa-Pereira syndrome, an autosomal recessive disorder featuring craniofacial anomalies and limb defects [1] [4]. Furthermore, eukaryotic translation initiation factor 4A-3 disease mutations impair neuronal growth and axon tract development in cortical organoids, reflecting its conserved role in microtubule dynamics independent of exon junction complex functions [3].

Table 3: Oncogenic Pathways Driven by eukaryotic translation initiation factor 4A-3 Dysregulation

PathwayMolecular MechanismsAssociated Cancers
Splicing DysregulationAltered splicing of apoptosis regulators (e.g., BCL2 like 1); Production of oncogenic isoforms; Disrupted RNA binding protein networksPancreatic ductal adenocarcinoma, Acute myeloid leukemia, Glioblastoma
Ribosome Biogenesis Stress (RiBi)Impaired ribosomal RNA processing; R-loop accumulation; Ribosomal protein-mediated activation of p53 or other stress kinasesAcute myeloid leukemia, Hepatocellular carcinoma, Breast cancer
mRNA Translation ControlEnhanced translation of cell cycle regulators and oncogenic transcripts via exon junction complex or direct RNA binding; Nonsense-mediated decay escapeOvarian cancer, Gastric cancer, Colorectal cancer
Non-coding RNA StabilizationBinding and stabilization of pro-tumorigenic long non-coding ribonucleic acids/circular ribonucleic acids (e.g., long intergenic non-protein coding ribonucleic acid 00680, circular-matrix metallopeptidase 9, cancer susceptibility 2)Glioblastoma multiforme, Breast cancer, Gastric cancer

The critical role of eukaryotic translation initiation factor 4A-3 in these pathological contexts underscores its potential as a therapeutic target. The development of specific inhibitors, such as (R)-eukaryotic translation initiation factor 4A-3 inhibitor-2, represents a promising strategy to disrupt its oncogenic functions by selectively inhibiting its adenosine triphosphatase and helicase activities within the exon junction complex and beyond [1] [7] [8].

Properties

Product Name

(R)-eIF4A3-IN-2

IUPAC Name

(4-bromophenyl)-[(2R)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone

Molecular Formula

C25H19Br2ClN4O2

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m0/s1

InChI Key

WKKAVTNXNVPCCN-QHCPKHFHSA-N

SMILES

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Isomeric SMILES

C1CN([C@@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.